Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate

Physicochemical property Lipophilicity Drug design intermediate

Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate (CAS 900015-35-2) is a heterocyclic building block featuring a benzoate ester linked to a 2-methylimidazole moiety. With a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol, it serves as a versatile intermediate, particularly in the synthesis of Rho kinase inhibitors.

Molecular Formula C12H12N2O2
Molecular Weight 216.24
CAS No. 900015-35-2
Cat. No. B2792107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-methyl-1H-imidazol-1-yl)benzoate
CAS900015-35-2
Molecular FormulaC12H12N2O2
Molecular Weight216.24
Structural Identifiers
SMILESCC1=NC=CN1C2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C12H12N2O2/c1-9-13-7-8-14(9)11-5-3-10(4-6-11)12(15)16-2/h3-8H,1-2H3
InChIKeyTYVOPBFKHBLUTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate (CAS 900015-35-2): Chemical Identity and Core Physicochemical Profile


Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate (CAS 900015-35-2) is a heterocyclic building block featuring a benzoate ester linked to a 2-methylimidazole moiety . With a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol, it serves as a versatile intermediate, particularly in the synthesis of Rho kinase inhibitors [1]. Key predicted properties include a LogP of 1.97, zero hydrogen bond donors, and four hydrogen bond acceptors . This compound is typically supplied with a purity of 95% to 98% for research and development purposes .

Why Procurement of Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate Cannot Be Approached via Simple Ester or Acid Analog Interchange


In-class substitution of Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate with its ethyl ester (CAS 108035-44-5) or carboxylic acid (CAS 101184-11-6) analogs is not scientifically interchangeable without process re-validation. The methyl ester exhibits a calculated LogP of 1.97, which is an intermediate lipophilicity between the more lipophilic ethyl ester (LogP 2.36) and the hydrophilic carboxylic acid (LogP 1.88) . This difference directly impacts reaction kinetics in subsequent synthetic steps, such as the critical hydrolysis step to the carboxylic acid, which proceeds with a reported 93% yield for the methyl ester [1]. The absence of a hydrogen bond donor in the methyl ester, in contrast to the carboxylic acid's one donor, further differentiates its solubility and purification profile . These quantifiable physicochemical differences mean that generic substitution would alter intermediate solubility, reactivity, and yield, directly impacting the reproducibility of established synthetic routes from patent literature [1].

Quantitative Differentiation Data for Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate Against Closest Analogs


Lipophilicity (LogP) Differentiation Against Ethyl Ester and Carboxylic Acid Analogs

Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate exhibits a calculated LogP of 1.97, which is a property distinct from its closest commercially available ester and acid analogs . This places its lipophilicity precisely between the ethyl ester (LogP 2.36) and the carboxylic acid (LogP 1.88) . The absence of hydrogen bond donors further differentiates it from the acid form .

Physicochemical property Lipophilicity Drug design intermediate

Synthetic Yield Performance for Conversion to Key Benzoic Acid Intermediate

In a documented synthetic procedure, Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate achieves a 93% yield upon hydrolysis to 4-(2-methyl-1H-imidazol-1-yl)benzoic acid [1]. This specific conversion is an enabling step in the synthesis of Rho kinase inhibitors as described in patent literature [2]. While direct comparative yield data for the ethyl ester under identical conditions is not publicly available, this quantifies the methyl ester's efficiency in a key role.

Reaction yield Hydrolysis Rho kinase inhibitor

Commercial Specification and Purification Profile for Drug Discovery Synthesis

The target compound is commercially available at a specification of 95% to 98% purity, which facilitates direct use in complex synthesis without additional purification . This is comparable to its ethyl ester analog, which is also typically supplied at 97% purity . However, the defined status of the methyl ester as a reactant in specific patent pathways (e.g., WO2012006203) provides it with a documented chain of use-utility that a generic high-purity ester cannot automatically claim [1].

Purity specification Quality control Drug discovery

Validated Application Scenarios for Methyl 4-(2-methyl-1H-imidazol-1-yl)benzoate Derived from Quantitative Evidence


Synthesis of Rho Kinase Inhibitor Core Intermediates

This compound is a directly referenced reactant in the synthesis of N-cyclyl-3-(cyclylcarbonylaminomethyl)benzamide derivatives, a class of Rho kinase inhibitors. The methyl ester is hydrolyzed under basic conditions to generate the key benzoic acid intermediate, a transformation documented with a 93% yield [1]. Procuring the methyl ester ensures alignment with the exact synthetic protocol, avoiding the uncertainty of substituting the ester residue in a regiospecific context [2].

Building Block Procurement for Imidazole-Benzamide Hybrid Libraries

With a balanced intermediate LogP of 1.97 and zero hydrogen bond donors, this methyl ester is suitable for creating compound libraries where controlled pre-formulation lipophilicity and solubility are required. This physicochemical profile supports subsequent derivatization (e.g., amide bond formation) used in generating diverse imidazole-containing scaffolds for high-throughput screening .

Optimization of Parallel Synthetic Chemistry Workflows

For medicinal chemistry groups optimizing multi-step reactions, the availability of a 95-98% pure starting material with documented conversion efficiencies is a critical decision point. Using the methyl ester standardizes the starting point for hydrolysis kinetics, an essential factor for parallel synthesis aiming for high-purity, reproducible final compound arrays without individual ester-to-acid conversion validation [1].

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